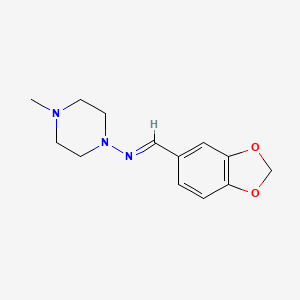

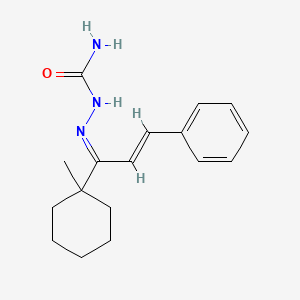

![molecular formula C16H15ClN2O4 B5523523 2,5-dimethoxybenzaldehyde O-{[(4-chlorophenyl)amino]carbonyl}oxime](/img/structure/B5523523.png)

2,5-dimethoxybenzaldehyde O-{[(4-chlorophenyl)amino]carbonyl}oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,5-dimethoxybenzaldehyde O-{[(4-chlorophenyl)amino]carbonyl}oxime, also known as CACO, is a chemical compound that has gained significant attention in scientific research. It is a versatile and potent compound that has been used in various experiments, including biological and medicinal research. In

Scientific Research Applications

Anti-inflammatory Activity

A study by van Dijk and Zwagemakers (1977) on oxime ether derivatives, specifically those related to p-haloacetophenone oxime and p-halobenzaldehyde oxime, revealed pronounced anti-inflammatory activity. These findings suggest that structural analogs or derivatives might hold potential for the development of new anti-inflammatory agents. The specificity to E stereoisomers indicates a detailed structure-activity relationship that could be relevant to derivatives of 2,5-dimethoxybenzaldehyde oximes (van Dijk & Zwagemakers, 1977).

Crystal Structure Analysis

Gomes et al. (2018) examined the crystal structures of four methoxybenzaldehyde oxime derivatives, including 2,5-dimethoxybenzaldehyde oxime. Their work provides insight into different conformations and hydrogen-bonding patterns, which could be crucial for understanding the physical and chemical properties of similar compounds. Such structural analyses are essential for material design and the development of functionalized molecules for specific applications (Gomes et al., 2018).

Copper Extraction from Acidic Solutions

Research by Stepniak-Biniakiewicz and Szymanowski (1981) on 2-hydroxy-5-alkylbenzaldehyde oximes, including variants with different alkyl group structures, for copper extraction from acidic sulfate solutions, highlights the potential use of oxime derivatives in hydrometallurgy. The findings indicate that the alkyl group's length and structure do not significantly influence copper extraction efficiency, suggesting that modifications to the oxime moiety, such as in the specified compound, might be explored for metal recovery processes (Stepniak-Biniakiewicz & Szymanowski, 1981).

Synthesis and Reactivity of Oxime Derivatives

The synthesis of novel oxime derivatives, such as those by Epishina et al. (1997), opens avenues for creating functional materials and intermediates for further chemical transformations. These methodologies could be applicable to synthesizing structurally complex oximes, potentially including the target compound for various applications ranging from materials science to medicinal chemistry (Epishina et al., 1997).

Safety and Hazards

Properties

IUPAC Name |

[(E)-(2,5-dimethoxyphenyl)methylideneamino] N-(4-chlorophenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O4/c1-21-14-7-8-15(22-2)11(9-14)10-18-23-16(20)19-13-5-3-12(17)4-6-13/h3-10H,1-2H3,(H,19,20)/b18-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWDPEPZHZKKLFZ-VCHYOVAHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C=NOC(=O)NC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)OC)/C=N/OC(=O)NC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

8.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24810703 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-phenylethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5523479.png)

![3-(3-methyl-2-buten-1-yl)-1-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)carbonyl]-3-piperidinecarboxylic acid](/img/structure/B5523487.png)

![3-[(3-nitrobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5523491.png)

![1-(3-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}phenyl)-1H-pyrazole](/img/structure/B5523495.png)

![2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5523503.png)

![5-phenyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5523504.png)

![1-{[2-(4-fluorophenyl)-6-methyl-3-quinolinyl]methyl}-N-methylprolinamide](/img/structure/B5523538.png)